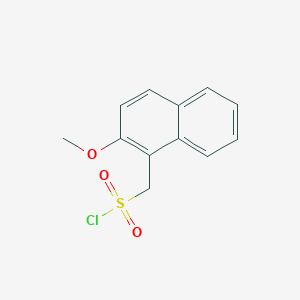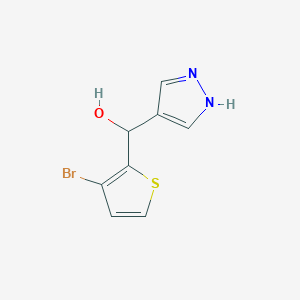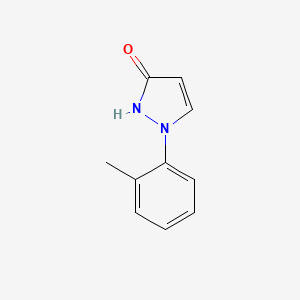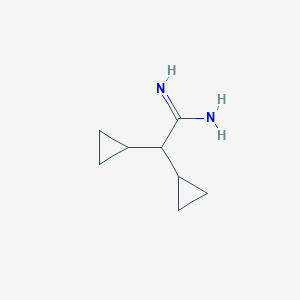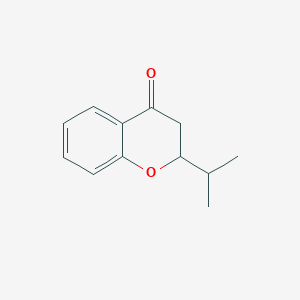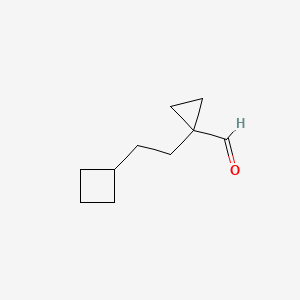
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O It features a cyclopropane ring substituted with a cyclobutylethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclobutylmethyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride to form the cyclopropane ring. The resulting intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products:
Oxidation: 1-(2-Cyclobutylethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2-Cyclobutylethyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring’s strained nature also makes it reactive, allowing it to participate in ring-opening reactions and other transformations.
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carbaldehyde: Lacks the cyclobutylethyl group, making it less sterically hindered and potentially less reactive.
Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclopropylcarbinol: Contains a cyclopropyl group with a hydroxyl group, differing in functional group and reactivity.
Uniqueness: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the cyclobutylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-cyclobutylethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(6-7-10)5-4-9-2-1-3-9/h8-9H,1-7H2 |
Clé InChI |
MIGVEEUPNNJAPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CCC2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


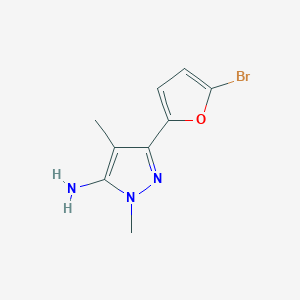
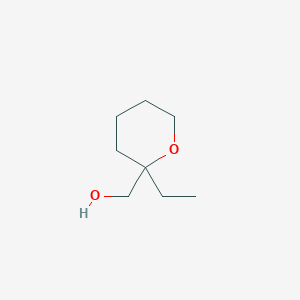
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
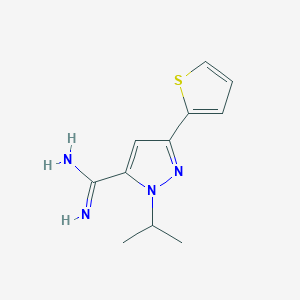
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
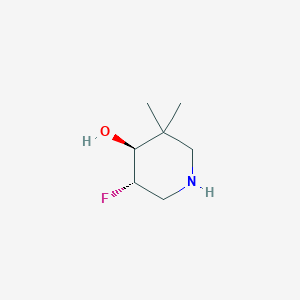
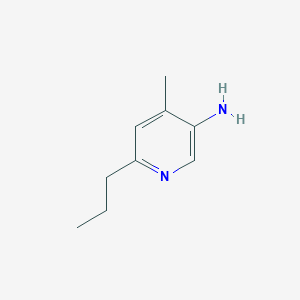
![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
